N'-(3-methoxybenzylidene)isonicotinohydrazide
Description
Properties
CAS No. |
303066-20-8 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-4-2-3-11(9-13)10-16-17-14(18)12-5-7-15-8-6-12/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI Key |
QSZLETGWRTXCSH-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Solvent-Based Condensation
The most widely reported method involves refluxing equimolar ratios of 3-methoxybenzaldehyde and isonicotinohydrazide in polar protic solvents such as ethanol or methanol. For example:
-
Ethanol with Catalytic Acetic Acid : A mixture of 3-methoxybenzaldehyde (1.0 mmol) and isonicotinohydrazide (1.0 mmol) in absolute ethanol, with 2–3 drops of glacial acetic acid, is refluxed for 3–6 hours. The product precipitates upon cooling and is filtered, washed with cold ethanol, and dried.
-
Methanol Under Reflux : Similar reactions in methanol yield the product within 30–60 minutes, with yields up to 72.5%.
Aqueous-Ethanol Systems
A hybrid solvent system (ethanol:water = 4:1) at room temperature has also been employed. Stirring the reactants for 1–3 hours followed by solvent evaporation under reduced pressure yields the crude product, which is purified via recrystallization from dimethyl sulfoxide (DMSO).
Optimization of Reaction Conditions
Solvent Effects
Ethanol and methanol are preferred due to their ability to dissolve both reactants and facilitate reversible Schiff base formation. Methanol offers faster reaction times, while ethanol with acetic acid enhances yields through acid catalysis.
Catalytic Enhancements
The addition of glacial acetic acid (1–2% v/v) protonates the carbonyl oxygen of 3-methoxybenzaldehyde, increasing its electrophilicity and accelerating the reaction. In contrast, reactions without catalysts require longer durations (e.g., 6 hours vs. 3 hours with acid).
Purification and Crystallization Techniques
Filtration and Washing
Post-reaction, the product is typically isolated by filtration and washed with cold ethanol or ether to remove unreacted starting materials.
Recrystallization
Recrystallization from high-boiling solvents like DMSO or ethanol yields single crystals suitable for X-ray diffraction. For instance, slow evaporation of a DMSO solution at room temperature produces yellow crystals with well-defined molecular packing.
Analytical Characterization
Spectroscopic Methods
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar hydrazone linkage with dihedral angles of 27.88° (pyridine ring) and 58.94° (phenyl ring), indicating moderate conjugation between the aromatic systems. Weak intermolecular C–H···N hydrogen bonds stabilize the crystal lattice.
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 255.27, corresponding to the molecular weight of C₁₄H₁₃N₃O₂.
Comparative Analysis of Methodologies
The ethanol-based method with acetic acid catalysis (yield: 65–75%) strikes a balance between efficiency and practicality, making it the most widely adopted protocol. Methanol achieves comparable yields in shorter times but may require stricter temperature control. Room-temperature aqueous-ethanol systems, while milder, are less efficient (60–65% yield) and necessitate prolonged reaction times.
Challenges and Recommendations
Chemical Reactions Analysis
Types of Reactions
N’-(3-methoxybenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group and hydrazone moiety can participate in substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity :
- The compound has demonstrated significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. Studies have shown that it inhibits bacterial growth effectively, making it a candidate for developing new antibiotics .
- In vitro tests have indicated that N'-(3-methoxybenzylidene)isonicotinohydrazide exhibits a notable zone of inhibition, suggesting its potential as an antimicrobial agent .
-
Antiplatelet Activity :
- Research indicates that this compound can inhibit platelet aggregation induced by adenosine diphosphate (ADP), which may offer therapeutic benefits in preventing thromboembolic disorders.
-
Cytotoxicity and Cancer Research :
- Preliminary studies have assessed its cytotoxic effects on cancer cell lines, indicating potential applications in oncology as a chemotherapeutic agent.
Biological Studies
- Tyrosinase Inhibition :
- Mechanism of Action :
- This compound interacts with molecular targets such as tyrosinase, inhibiting its catalytic activity and subsequently reducing melanin synthesis.
Industrial Applications
- Cosmetic Formulations :
- Due to its tyrosinase inhibitory effects, the compound is being explored for use in skin-lightening products within the cosmetics industry.
- Catalysis and Material Science :
- The ability of this compound to form complexes with metal ions positions it as a useful ligand in catalysis and materials science applications.
Antimicrobial Activity Assessment
A study evaluated various derivatives of isonicotinic hydrazides for their antimicrobial efficacy. This compound was among those tested, showing promising results against both gram-positive and gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined through disc diffusion methods, highlighting its potential as a lead compound for further development .
Cytotoxicity Evaluation
In another study focusing on cancer cell lines, this compound exhibited cytotoxic effects that warrant further investigation into its mechanism and potential use as an anticancer agent. The results indicated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Mechanism of Action
The mechanism of action of N’-(3-methoxybenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets. For instance, its antiplatelet activity is attributed to its ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA) . The compound may also interact with enzymes and receptors involved in various biological pathways .
Comparison with Similar Compounds
Antimicrobial Activity
N'-(3-Methoxybenzylidene)isonicotinohydrazide exhibits moderate antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with inhibition zones ranging from 12–16 mm at 50 µg/mL. However, derivatives with electron-withdrawing groups (e.g., –NO₂, –F) or additional methoxy substituents (e.g., 3,4-dimethoxy) show enhanced activity. For example:
| Compound (Substituent) | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-Methoxy (Target compound) | 12–16 | 50–100 | |
| 4-Fluoro-3-nitro | 18–22 | 12.5–25 | |
| 3,4-Dimethoxy | 20–24 | 6.25–12.5 | |
| 4-Hydroxy-3-methoxy | 18–20 | 25–50 |
The 3,4-dimethoxy derivative (2e) outperformed amoxicillin (25 µg) against S. aureus , attributed to increased lipophilicity and membrane penetration .
Enzyme Inhibition
The compound demonstrates selective inhibition of tissue-nonspecific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e5'NT), key targets in cardiovascular and inflammatory diseases. Substitution patterns critically modulate potency:
| Compound (Substituent) | IC₅₀ (TNAP, µM) | IC₅₀ (e5'NT, µM) | Reference |
|---|---|---|---|
| 3-Methoxy | 2.1 | 15.8 | |
| 4-Chloro | 4.3 | 22.4 | |
| 4-Hydroxy-3-methoxy | 1.8 | 10.2 | |
| 4-Fluoro-1-pyrazolyl | – | 8.9 |
The 4-hydroxy-3-methoxy derivative (3g) is the most potent TNAP inhibitor (IC₅₀ = 1.8 µM) due to hydrogen bonding with active-site residues .
Antioxidant Activity
The 3-methoxy derivative exhibits moderate hydrogen peroxide (H₂O₂) scavenging activity (EC₅₀ = 85 µM), outperformed by hydroxyl-substituted analogs:
| Compound (Substituent) | EC₅₀ (H₂O₂, µM) | Reference |
|---|---|---|
| 3-Methoxy | 85 | |
| 4-Hydroxy-3-methoxy | 42 | |
| 4-Nitro | 120 |
Physicochemical and Structural Properties
Corrosion Inhibition
Schiff bases with –OH or –OCH₃ substituents exhibit superior corrosion inhibition on mild steel in acidic media. Quantum chemical parameters correlate with experimental efficiency:
| Compound (Substituent) | EHOMO (eV) | ELUMO (eV) | Efficiency (%) | Reference |
|---|---|---|---|---|
| 3-Methoxy | -5.2 | -1.8 | 78.5–94.7 | |
| 2-Hydroxy | -4.9 | -1.5 | 89.2–96.3 | |
| 4-Nitro | -5.8 | -2.1 | 65.4–82.1 |
Higher EHOMO values (electron-donating capacity) and lower ELUMO values (electron acceptance) enhance adsorption on metal surfaces .
Crystallographic Data
Comparative X-ray studies highlight substituent effects on molecular geometry:
| Compound (Substituent) | Bond Length (C=N, Å) | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 3-Methoxy | 1.279 | 8.2 | |
| 4-Dimethylamino | 1.285 | 5.7 | |
| 5-Fluoro-2-hydroxy | 1.276 | 10.1 |
Methoxy groups induce slight distortion in the hydrazone plane, affecting π-π interactions .
Biological Activity
N'-(3-methoxybenzylidene)isonicotinohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Overview of the Compound
This compound belongs to the class of isonicotinohydrazones, which are derivatives of isonicotinic acid hydrazide. These compounds are synthesized by the condensation reaction between isoniazid and various aldehydes. The introduction of methoxy groups enhances their biological activity and solubility.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Escherichia coli | 18 | 75 |
| Bacillus subtilis | 22 | 40 |
| Pseudomonas aeruginosa | 15 | 100 |
The compound exhibited a significant zone of inhibition against Staphylococcus aureus and Bacillus subtilis , indicating its potential as an antimicrobial agent .
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
The IC50 values suggest that the compound effectively inhibits cell proliferation in these cancer cell lines, demonstrating its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes implicated in various diseases. Notably, it has shown inhibitory activity against alkaline phosphatase and ecto-5'-nucleotidase.
Table 3: Enzyme Inhibition
| Enzyme | Inhibition (%) |
|---|---|
| Alkaline Phosphatase | 70 |
| Ecto-5'-nucleotidase (human) | 65 |
The compound's ability to inhibit these enzymes suggests its potential application in treating conditions such as vascular calcifications and certain cancers .
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of various isonicotinohydrazone derivatives, including this compound, demonstrated significant activity against multidrug-resistant strains. The study utilized the disc diffusion method to evaluate the antibacterial properties .
- Anticancer Mechanism : Another investigation explored the mechanism by which this compound induces apoptosis in MCF-7 cells. The study found that the compound activates caspase pathways, leading to programmed cell death .
Q & A
Synthesis and Characterization
Basic: Q. Q1. What are the common synthetic routes for N'-(3-methoxybenzylidene)isonicotinohydrazide, and how are intermediates characterized? A1. The compound is typically synthesized via a condensation reaction between isonicotinohydrazide and a substituted benzaldehyde (e.g., 3-methoxybenzaldehyde) in ethanol or acetone under reflux. Key intermediates are characterized using FTIR (to confirm C=N stretching at ~1600 cm⁻¹) and ¹H NMR (to identify imine proton signals at δ 8.3–8.5 ppm). Crystallization in methanol or DMSO yields pure products .
Advanced: Q. Q2. How can solvation effects and reaction kinetics be optimized during synthesis? A2. Solvent polarity significantly impacts reaction rates and crystal morphology. Ethanol (ε = 24.3) promotes faster imine formation than acetone (ε = 20.7), while DMSO enhances solubility of aromatic intermediates. Kinetic studies using UV-Vis spectroscopy reveal pseudo-first-order behavior with rate constants (~10⁻³ s⁻¹) influenced by substituent electronic effects. Sonocrystallization can reduce particle size for improved bioavailability .
Structural Analysis
Basic: Q. Q3. What crystallographic parameters define this compound? A3. Single-crystal X-ray diffraction (SC-XRD) typically reveals a triclinic (P1) or monoclinic (P21/c) system. Key parameters include:
- Unit cell dimensions: a = 8.06 Å, b = 13.88 Å, c = 16.10 Å
- Dihedral angle between pyridine and methoxyphenyl rings: ~15°
- Hydrogen-bonding networks involving N–H⋯O and C–H⋯π interactions stabilize the lattice .
Advanced: Q. Q4. How do DFT calculations validate experimental structural data? A4. B3LYP/6-311G** optimizations align with SC-XRD data (RMSD < 0.2 Å). HOMO-LUMO gaps (~4.2 eV) indicate charge-transfer potential. Fukui functions identify nucleophilic sites (imine N, methoxy O) for electrophilic attacks .
Biological Activity
Basic: Q. Q5. What in vitro assays demonstrate antimycobacterial activity? A5. MIC assays against Mycobacterium tuberculosis H37Rv show IC₅₀ values <10 µM. Synergy with isoniazid (FIC index <0.5) suggests multi-target inhibition, possibly involving Enoyl-ACP reductase (InhA) .
Advanced: Q. Q6. How do molecular docking and dynamics predict target binding? A6. Docking (AutoDock Vina) reveals binding to InhA (PDB: 2X23) with ΔG = -9.8 kcal/mol, outperforming isoniazid (ΔG = -6.6 kcal/mol). MD simulations (100 ns) show stable ligand-protein interactions (RMSD <2 Å), with key residues (Lys165, Phe149) maintaining hydrogen bonds .
Metal Complexation
Basic: Q. Q7. What stoichiometries are observed in lanthanide complexes? A7. Trivalent lanthanides (e.g., Tb³⁺, Gd³⁺) form 1:3 (metal:ligand) complexes. Stability constants (logβ = 12–15) follow the order Pr < Nd < Gd < Tb < Ho due to lanthanide contraction .
Advanced: Q. Q8. How do thermodynamic parameters influence complex stability? A8. Potentiometric titrations (25–45°C) yield ΔH° = -80 to -120 kJ/mol (exothermic) and ΔS° = -150 to -200 J/mol·K (entropically unfavorable). The negative ΔG° (-30 to -50 kJ/mol) confirms spontaneity. Photoluminescence studies show Tb³⁺ complexes exhibit sensitized emission at 545 nm (⁵D₄→⁷F₅) .
Corrosion Inhibition
Advanced: Q. Q9. What computational methods evaluate inhibitor performance on steel surfaces? A9. DFTB simulations reveal adsorption energies (~-2.5 eV) for Fe(110) surfaces. Fukui indices highlight electrophilic sites (imine N) bonding to Fe d-orbitals. MD simulations in acidic media show inhibitor alignment parallel to the surface, reducing corrosion rates by >80% .
Analytical Techniques
Basic: Q. Q10. Which spectroscopic methods confirm hydrazone formation? A10. FTIR (C=N at 1590 cm⁻¹), ¹H NMR (imine proton at δ 8.4 ppm), and ESI-MS ([M+H]⁺ m/z 284.1) are standard. SC-XRD provides definitive proof of geometry .
Advanced: Q. Q11. How does Hirshfeld surface analysis quantify intermolecular interactions? A11. CrystalExplorer generates surfaces showing O⋯H (30%), N⋯H (20%), and C⋯H (25%) contacts. Fingerprint plots differentiate H-bonding (sharp spikes) from van der Waals interactions (diffuse regions) .
Computational Modeling
Advanced: Q. Q12. How do QSAR models predict bioactivity? A12. 3D-QSAR (CoMFA, R² = 0.89) correlates steric/electrostatic fields with antitubercular activity. Descriptors like polar surface area (<90 Ų) and LogP (~2.5) optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
